
(R)-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate is an organic compound that features both silyl ether and sulfonate ester functional groups. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate typically involves the protection of a hydroxyl group with a tert-butyldiphenylsilyl (TBDPS) group, followed by the formation of a sulfonate ester. The general steps are as follows:
Protection of Hydroxyl Group: The hydroxyl group of ®-4-hydroxybutan-2-ol is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine.
Formation of Sulfonate Ester: The protected alcohol is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine to form the sulfonate ester.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions using similar reagents and conditions as described above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as alkoxides, thiolates, or amines.
Deprotection: The tert-butyldiphenylsilyl group can be removed under acidic or fluoride ion conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiolates, or amines, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used for deprotection.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted butan-2-yl derivatives.
Deprotection: The major product is ®-4-hydroxybutan-2-yl 4-methylbenzenesulfonate.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral building blocks for pharmaceuticals and natural products.
Biology and Medicine
Industry
In the industrial context, such compounds may be used in the production of specialty chemicals, including advanced materials and polymers.
Mechanism of Action
The mechanism of action for ®-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate primarily involves its reactivity as a protected alcohol and a sulfonate ester. The silyl ether group provides stability and can be selectively removed, while the sulfonate ester group is a good leaving group for nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
®-4-Hydroxybutan-2-yl 4-methylbenzenesulfonate: Lacks the silyl protection group.
®-4-((tert-Butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate: Uses a different silyl protecting group.
®-4-((tert-Butyldiphenylsilyl)oxy)butan-2-yl methanesulfonate: Uses a different sulfonate ester group.
Uniqueness
The combination of the tert-butyldiphenylsilyl protecting group and the 4-methylbenzenesulfonate ester in ®-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate provides unique reactivity and stability characteristics, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[(2R)-4-[tert-butyl(diphenyl)silyl]oxybutan-2-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O4SSi/c1-22-16-18-24(19-17-22)32(28,29)31-23(2)20-21-30-33(27(3,4)5,25-12-8-6-9-13-25)26-14-10-7-11-15-26/h6-19,23H,20-21H2,1-5H3/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVUWRSLFESID-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O4SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
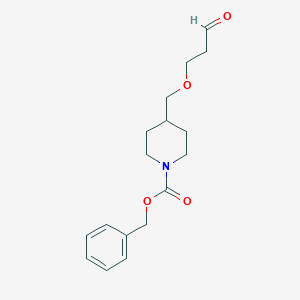

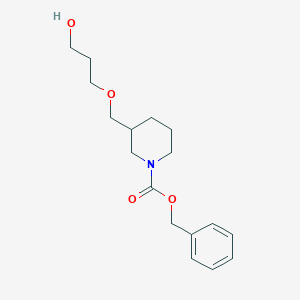
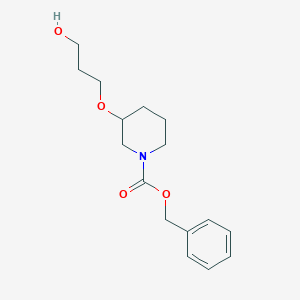
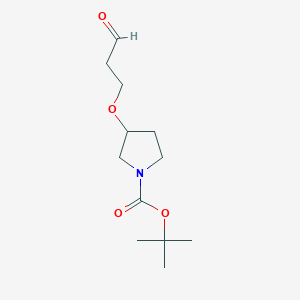
![2-Fluoro-5-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol- -1-yl]ethyl]pyridine](/img/structure/B8151112.png)
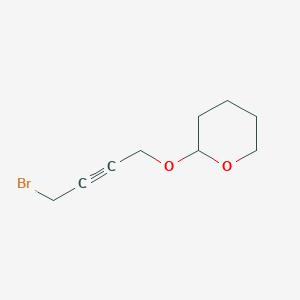

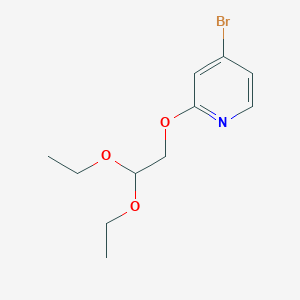
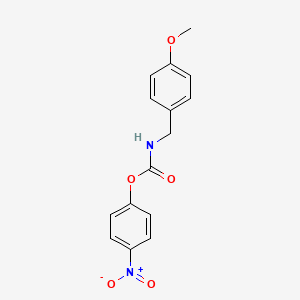
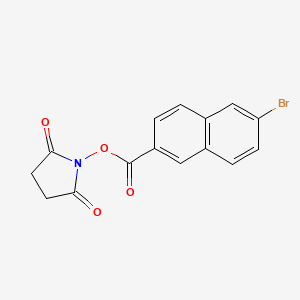
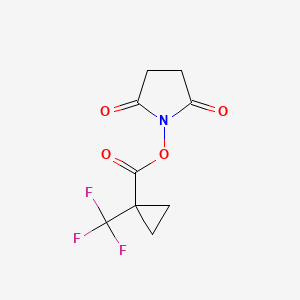
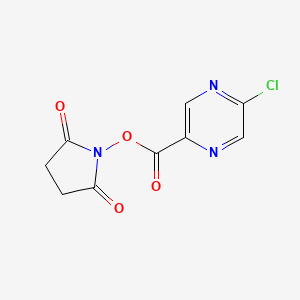
![1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione](/img/structure/B8151174.png)
